Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate typically involves the reaction of 4-chlorophenethylamine with thiazole derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenethyl group may enhance the compound’s binding affinity to certain targets, while the ethyl acetate moiety can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Another thiazole derivative with similar structural features but different functional groups.
2-(2-aminothiazol-5-yl)acetate: Lacks the chlorophenethyl group, leading to different chemical and biological properties.
4-chlorophenethylamine: Shares the chlorophenethyl moiety but lacks the thiazole ring.
Uniqueness
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate is unique due to its combination of a thiazole ring, chlorophenethyl group, and ethyl acetate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17ClN2O2S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(4-chlorophenyl)ethylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C15H17ClN2O2S/c1-2-20-14(19)9-13-10-18-15(21-13)17-8-7-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,18) |
InChI Key |
VYFLIHQSENEHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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